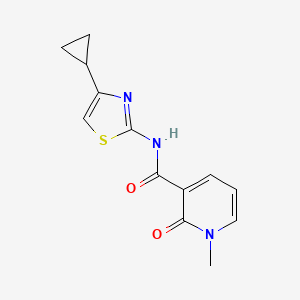

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

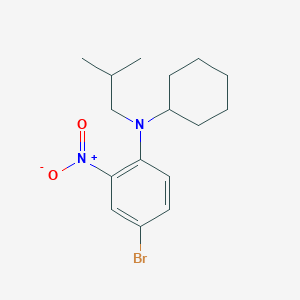

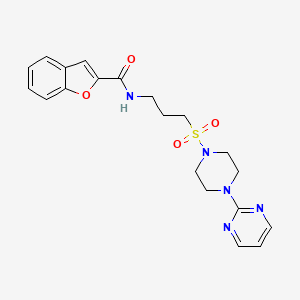

The compound “N-(4-cyclopropylthiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a thiazole ring, a pyridine ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The thiazole and pyridine rings are aromatic, which would contribute to the compound’s stability .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxamide group could increase the compound’s polarity, potentially making it more soluble in polar solvents .科学的研究の応用

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including dihydropyridinone and tetrahydropyridinedione derivatives, have been synthesized via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These compounds exhibit satisfactory yields and represent a class of compounds with potential applications in material science and pharmacology due to their structural diversity and chemical properties (Bacchi et al., 2005).

Enantioselective Synthesis

The enantioselective synthesis of potent receptor antagonists through convergent, stereoselective methods has been developed. This showcases the compound's relevance in the synthesis of biologically active molecules that could serve as leads for the development of new therapeutic agents (Cann et al., 2012).

Copper-Catalyzed Intramolecular Cyclization

Efficient synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides indicates the utility of heterocyclic compounds in organic synthesis and drug discovery. These methods provide access to complex molecules with potential pharmacological activities (Kumar et al., 2012).

Synthesis of Isothiazolopyridine Derivatives

The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines demonstrates the chemical versatility and potential application of these compounds in the development of new materials and bioactive molecules. These synthetic methods provide valuable tools for exploring the chemical space of heterocyclic compounds for various applications (Youssef et al., 2012).

Cyclic Imidic Esters in Synthesis

The study of cyclic imidic esters, such as Δ2-Oxazolines and 4H-5,6-dihydrooxazines, highlights their potential in the synthesis of polymers and other high-value chemicals. The ability to undergo reactions that cleave the ring structure opens avenues for creating novel materials with specific properties (Seeliger et al., 1966).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-16-6-2-3-9(12(16)18)11(17)15-13-14-10(7-19-13)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTUYHQLIRRFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=NC(=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate](/img/structure/B2583319.png)

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)

![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B2583335.png)

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)

![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)